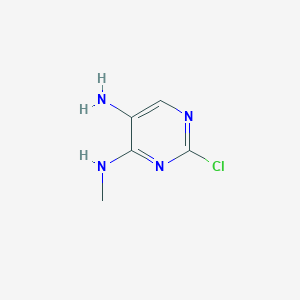

2-Chloro-N4-methylpyrimidine-4,5-diamine

Übersicht

Beschreibung

“2-Chloro-N4-methylpyrimidine-4,5-diamine” is a chemical compound with the molecular formula C5H7ClN4. It has a molecular weight of 158.59 . This compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of “2-Chloro-N4-methylpyrimidine-4,5-diamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, a methyl group, and two amine groups .Physical And Chemical Properties Analysis

“2-Chloro-N4-methylpyrimidine-4,5-diamine” is a solid compound. It should be stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of 2-anilinopyrimidines

- Application Summary: 2-Chloro-N4-methylpyrimidine-4,5-diamine is used in the synthesis of 2-anilinopyrimidines, a class of compounds known for their biological activity. This includes potential bioactivity, fungicidal and pesticidal properties, and antiproliferative activity against cancer cell lines .

- Methods of Application: The compound is reacted with differently substituted anilines under microwave conditions. The substituents have a significant impact on the course and efficiency of the reaction .

- Results: The results demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .

Antifungal Activities

- Application Summary: Pyrimidine derivatives, including those synthesized from 2-Chloro-N4-methylpyrimidine-4,5-diamine, have been evaluated for their antifungal activities against fourteen phytopathogenic fungi .

- Methods of Application: The compound is used in the synthesis of new pyrimidine derivatives, which are then tested for their antifungal activities .

- Results: Most of the synthesized compounds showed fungicidal activities, with some being more potent than the control fungicides .

Anticancer Activities

- Application Summary: Pyrimidine derivatives, including those synthesized from 2-Chloro-N4-methylpyrimidine-4,5-diamine, have been evaluated for their anticancer activities. These compounds have been found to modulate myeloid leukemia and breast cancer .

- Methods of Application: The compound is used in the synthesis of new pyrimidine derivatives, which are then tested for their anticancer activities .

- Results: Some of the synthesized compounds showed potent anticancer activities, with some being more effective than the control drugs .

Antimicrobial Activities

- Application Summary: Pyrimidine derivatives synthesized from 2-Chloro-N4-methylpyrimidine-4,5-diamine have been evaluated for their antimicrobial activities .

- Methods of Application: The compound is used in the synthesis of new pyrimidine derivatives, which are then tested for their antimicrobial activities .

- Results: Most of the synthesized compounds showed potent antimicrobial activities .

Eigenschaften

IUPAC Name |

2-chloro-4-N-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-8-4-3(7)2-9-5(6)10-4/h2H,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGJDQNGSRECJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428063 | |

| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N4-methylpyrimidine-4,5-diamine | |

CAS RN |

17587-95-0 | |

| Record name | 2-Chloro-N4-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)

![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)